1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a chloromethyl group and a p-tolyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency. Additionally, photochemical transformations can be employed to introduce functional groups such as mixed ester/acyl chloride moieties .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Radical exchange processes can be used to install the bicyclo[1.1.1]pentane unit onto other chemical entities.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The bicyclo[1.1.1]pentane moiety is used as a bioisostere for benzene, t-butyl, and alkyne groups, enhancing the permeability, aqueous solubility, and metabolic stability of drug molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the creation of novel chemical entities.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentylamines: These compounds are used as bioisosteres for arylamine motifs, offering advantages in terms of metabolic stability and bioavailability.
Bicyclo[1.1.1]pentane-1-carboxylic Acid: This derivative is used in various synthetic applications due to its carboxylic acid functionality.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to other derivatives.
Biological Activity
1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with chloromethyl reagents under specific conditions to yield the desired product. Common methods include:
- Radical Reactions : Utilizing radical initiators to facilitate the chloromethylation process.
- Photochemical Methods : Employing light to promote reactions that introduce the chloromethyl group at the appropriate position.
Antimicrobial Properties
Research indicates that bicyclo[1.1.1]pentane derivatives, including 1-(Chloromethyl)-3-(p-tolyl), exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with similar bicyclic structures demonstrate enhanced potency against resistant strains of bacteria, such as Staphylococcus aureus, due to their unique steric and electronic properties .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in relation to lipoxin mimetics. Bicyclo[1.1.1]pentanes have been shown to modulate inflammatory responses effectively, suggesting potential therapeutic applications in treating inflammatory diseases . One study highlighted that specific analogs could significantly downregulate pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways or bacterial metabolism.
- Bioisosteric Replacement : Its structure allows it to serve as a bioisostere for traditional aromatic compounds, improving solubility and metabolic stability .
Case Studies
Several case studies have demonstrated the efficacy of bicyclo[1.1.1]pentane derivatives:
- Study on Antibacterial Activity : A series of bicyclo[1.1.1]pentanes were synthesized and tested against gram-positive and gram-negative bacteria, showing promising results compared to standard antibiotics like ciprofloxacin .
- Inflammation Model : In a model assessing lipopolysaccharide-induced inflammation, a derivative exhibited potent anti-inflammatory effects, significantly reducing NFκB activity and cytokine release .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C13H15Cl |
---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H15Cl/c1-10-2-4-11(5-3-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
InChI Key |
RARAMTOQJQNGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Origin of Product |
United States |
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